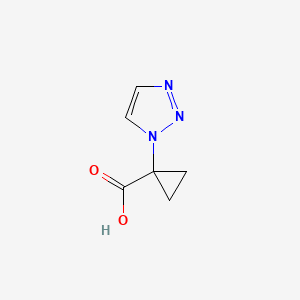

1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of this compound was characterized by 1H NMR, 13C NMR, FT-IR, HRMS . The general structural features of the synthesized molecules are presented in the referenced paper .Chemical Reactions Analysis

The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It has a molecular weight of 153.14 . The compound is stored at room temperature .Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including derivatives of 1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid, have been explored extensively for their potential in drug development due to their diverse biological activities. These compounds have been studied for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The preparation and synthesis of triazole derivatives are of great interest for developing new pharmaceuticals, highlighting the importance of finding efficient, green chemistry approaches for their production. This includes the exploration of novel triazoles that could serve as prototypes for treating emerging diseases and addressing antibiotic resistance (Ferreira et al., 2013).

Synthetic Routes for Triazole Compounds

1,2,3-Triazole compounds, including those derived from this compound, are crucial scaffolds in organic chemistry with applications in drug discovery, material science, and more. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a key method for synthesizing 1,4-disubstituted 1,2,3-triazoles, noted for its simplicity, high yields, and broad applicability. This "click chemistry" approach has been instrumental in the development of new compounds with significant biological activity (Kaushik et al., 2019).

Advances in Green Chemistry for Triazole Synthesis

Research has focused on eco-friendly methods for synthesizing 1,2,3-triazoles, which are of significant interest due to their biological activities and chemical properties. Recent advances include methodologies that utilize renewable catalysts and solvents, offering benefits such as reduced reaction times and higher yields. These green chemistry approaches not only provide a more sustainable pathway for synthesizing triazoles but also have potential applications in industrial drug synthesis and other areas (de Souza et al., 2019).

Corrosion Inhibition Properties

1,2,3-Triazole derivatives, including those based on this compound, have been identified as effective corrosion inhibitors for various metals and alloys. Their effectiveness is attributed to the formation of stable complexes with metal surfaces, offering protection against corrosion in aggressive media. This application is crucial for extending the lifespan of metals in industrial and engineering contexts (Hrimla et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Biochemical Pathways

The compound affects the carbonic anhydrase pathway. By inhibiting the Carbonic Anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons . This can have downstream effects on pH regulation and various physiological processes that depend on this enzyme.

Result of Action

The compound exhibits moderate inhibitory potential against the Carbonic Anhydrase-II enzyme . This inhibition can affect various physiological processes, including pH regulation and electrolyte balance .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

1-(triazol-1-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-3-7-8-9/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTMVUSZNLBNIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)

![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)

![6,14-Dihydropyrido[2',1':2,3]imidazo[1,5-a]pyrido[2',1':2,3]imidazo[1,5-d]pyrazine-8,16-diium bromide](/img/structure/B2928474.png)

![1-[5-acetyl-3-(4-methoxybenzyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2928481.png)